(2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Description
Properties
Molecular Formula |
C20H18ClN3O2 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-7-3-2-6-15(16)19(25)23-9-11-24(12-10-23)20(26)18-13-14-5-1-4-8-17(14)22-18/h1-8,13,22H,9-12H2 |
InChI Key |
ORKJIYHGGHITLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 1-(1H-Indol-2-ylcarbonyl)Piperazine
Piperazine reacts with indole-2-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds at 0–5°C for 2 hours. The intermediate is purified via vacuum filtration (yield: 85–90%).
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Piperazine | 1.0 equiv | Nucleophile |
| Indole-2-carbonyl chloride | 1.1 equiv | Acylating agent |
| TEA | 2.5 equiv | Base |
| DCM | 10 mL/g | Solvent |
Step 2: Coupling with 2-Chlorobenzoyl Chloride
The intermediate from Step 1 reacts with 2-chlorobenzoyl chloride in tetrahydrofuran (THF) at reflux (65–70°C) for 6 hours. After quenching with ice water, the product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Key Parameters
-
Yield : 72–78%
-
Purity : >95% (HPLC)
-
Characterization :
One-Pot Tandem Synthesis Using Polymer-Supported Reagents
To improve atom economy, a one-pot method employs Wang resin-bound piperazine. The resin absorbs excess reagents, simplifying purification.
Procedure
-
Wang resin (1.2 mmol/g) is swelled in DMF.
-
Indole-2-carboxylic acid (1.2 equiv) and 2-chlorobenzoic acid (1.2 equiv) are activated with HATU/DIPEA and sequentially coupled to the resin-bound piperazine.
-
Cleavage with 20% TFA/DCM releases the product, which is neutralized and lyophilized.
Advantages
-
Yield : 68–70%
-
Purity : 98% (no column chromatography required)
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling step, reducing reaction time from hours to minutes.
Optimized Protocol
-
Reactants : 1-(1H-Indol-2-ylcarbonyl)piperazine (1.0 equiv), 2-chlorobenzoyl chloride (1.05 equiv)
-
Solvent : Acetonitrile (5 mL/mmol)
-
Conditions : 100°C, 150 W, 15 minutes
Performance Metrics
| Metric | Conventional Method | Microwave Method |
|---|---|---|
| Time | 6 hours | 15 minutes |
| Yield | 72% | 82% |
| Energy Consumption | High | Low |
Enantioselective Synthesis for Chiral Derivatives
For optically pure variants, asymmetric catalysis using (R)-BINAP-Pd complexes enables enantioselective formation of the piperazine-indole backbone.
Critical Steps
-
Chiral Ligand : (R)-BINAP (5 mol%)
-
Catalyst : Pd(OAc)2 (2 mol%)
-
Substrate : N-Boc-piperazine and indole-2-boronic acid
Outcomes
Troubleshooting and Optimization Challenges
Common Issues
-
Low Yields in Amidation : Excess acyl chloride (1.2–1.5 equiv) and rigorous moisture exclusion improve efficiency.
-
Byproduct Formation : Silica gel chromatography with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
-
Indole Oxidation : Conduct reactions under nitrogen and avoid prolonged exposure to light.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Cost |
|---|---|---|---|---|
| Sequential Amidation | 72–78 | 95 | 8 hours | $$ |
| One-Pot Tandem | 68–70 | 98 | 12 hours | $$$ |
| Microwave-Assisted | 82 | 97 | 0.25 hours | $$ |
| Enantioselective | 65–68 | 99 | 24 hours | $$$$ |
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of piperazinyl methanones. Key structural analogues and their comparative features are summarized below:
Physicochemical Properties
- Lipophilicity : Chlorine and fluorine substituents increase logP values, enhancing blood-brain barrier permeability (e.g., 4-fluorobenzyl derivatives ).
- Solubility: Polar groups like sulfonyl (e.g., [4-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl)(2-furyl)methanone) improve aqueous solubility but may reduce bioavailability .
Crystallographic and Spectroscopic Data
- X-ray Studies: Piperazine derivatives like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone adopt chair conformations in crystal lattices, with halogen substituents influencing packing efficiency .
- NMR Trends: The indole-2-carbonyl group in this compound exhibits characteristic 1H-NMR signals at δ 7.2–7.8 ppm (aromatic protons) and 13C-NMR signals near 165 ppm (carbonyl) .
Biological Activity
(2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 402.3 g/mol. The compound incorporates a piperazine moiety linked to an indole structure, which is known for its diverse pharmacological properties. The presence of a chlorophenyl group enhances its lipophilicity and potential receptor interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Specifically, the piperazine and indole components are known to modulate serotonin receptors, which play crucial roles in mood regulation and anxiety disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : Similar compounds have shown selective antagonistic or agonistic effects on serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are implicated in anxiety and depression therapies.
- Enzyme Inhibition : The compound may inhibit enzymes such as monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids like 2-arachidonoylglycerol (2-AG), which can modulate pain and inflammation responses .
Antidepressant and Anxiolytic Effects
Studies exploring the antidepressant-like effects of indole derivatives have demonstrated that compounds similar to this compound exhibit significant reductions in immobility in forced swim tests and tail suspension tests, indicating potential antidepressant activity.
Analgesic Properties
The analgesic activity has been evaluated using models of inflammatory pain. For instance, compounds that inhibit MAGL showed enhanced analgesic effects in neuropathic pain models without significant side effects such as synaptic depression .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Case Study 1: Antidepressant Activity
In a study examining the pharmacological profile of similar compounds, researchers found that administration led to significant improvements in depressive-like behaviors in rodent models. The mechanism was attributed to enhanced serotonergic signaling.
Case Study 2: Analgesic Efficacy
A separate investigation into the analgesic properties revealed that compounds with structural similarities exhibited dose-dependent effects on pain relief, particularly in models simulating neuropathic pain. These findings support the potential therapeutic applications of this compound in pain management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
